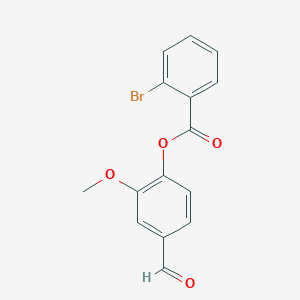

4-Formyl-2-methoxyphenyl 2-bromobenzoate

Descripción

4-Formyl-2-methoxyphenyl 2-bromobenzoate is a vanillin-derived ester featuring a 4-formyl-2-methoxyphenyl moiety linked via an ester bond to a 2-bromobenzoate group. Molecular docking studies suggest that such derivatives exhibit superior binding affinity to COX-1 compared to aspirin, with improved pharmacokinetic properties such as intestinal absorption and low hepatotoxicity .

Propiedades

Fórmula molecular |

C15H11BrO4 |

|---|---|

Peso molecular |

335.15 g/mol |

Nombre IUPAC |

(4-formyl-2-methoxyphenyl) 2-bromobenzoate |

InChI |

InChI=1S/C15H11BrO4/c1-19-14-8-10(9-17)6-7-13(14)20-15(18)11-4-2-3-5-12(11)16/h2-9H,1H3 |

Clave InChI |

QKVUKUQZPCBHAN-UHFFFAOYSA-N |

SMILES canónico |

COC1=C(C=CC(=C1)C=O)OC(=O)C2=CC=CC=C2Br |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de 2-bromobenzoato de 4-formil-2-metoxifenilo generalmente implica la esterificación de 4-formil-2-metoxifenol con ácido 2-bromobenzoico. La reacción se lleva a cabo en presencia de un catalizador adecuado, como ácido sulfúrico o ácido clorhídrico, bajo condiciones de reflujo. La mezcla de reacción se purifica luego utilizando técnicas como la recristalización o la cromatografía en columna para obtener el producto deseado .

Métodos de producción industrial

En un entorno industrial, la producción de 2-bromobenzoato de 4-formil-2-metoxifenilo puede implicar el uso de reactores de flujo continuo para mejorar la eficiencia y el rendimiento de la reacción. El uso de sistemas automatizados para monitorear y controlar los parámetros de reacción, como la temperatura y la presión, puede optimizar aún más el proceso de producción. Además, la implementación de principios de química verde, como el uso de solventes y catalizadores ecológicos, puede reducir el impacto ambiental del proceso de producción .

Análisis De Reacciones Químicas

Tipos de reacciones

El 2-bromobenzoato de 4-formil-2-metoxifenilo experimenta diversas reacciones químicas, que incluyen:

Oxidación: El grupo formilo se puede oxidar a un ácido carboxílico utilizando agentes oxidantes como permanganato de potasio o trióxido de cromo.

Reducción: El grupo formilo se puede reducir a un grupo hidroxilo utilizando agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.

Reactivos y condiciones comunes

Oxidación: Permanganato de potasio en un medio ácido.

Reducción: Borohidruro de sodio en metanol.

Sustitución: Metóxido de sodio en metanol o cianuro de potasio en dimetilsulfóxido.

Principales productos formados

Oxidación: 2-carboxibenzoato de 4-formil-2-metoxifenilo.

Reducción: 2-bromobenzoato de 4-hidroximetil-2-metoxifenilo.

Sustitución: 2-metoxibenzoato de 4-formil-2-metoxifenilo o 2-cianobenzoato de 4-formil-2-metoxifenilo.

Aplicaciones Científicas De Investigación

Chemical Synthesis

4-Formyl-2-methoxyphenyl 2-bromobenzoate serves as a crucial intermediate in the synthesis of more complex organic molecules. Its structure allows for various chemical transformations, making it a versatile building block in synthetic organic chemistry. The compound can be utilized to produce derivatives with enhanced biological activities or modified properties for specific applications.

Key Reactions

- Esterification : The compound can undergo esterification reactions to form new esters, which may have distinct chemical properties and biological activities.

- Substitution Reactions : It can participate in nucleophilic substitution reactions, leading to various substituted derivatives depending on the nucleophile used.

Biological Applications

Research has indicated that compounds related to 4-formyl-2-methoxyphenyl 2-bromobenzoate exhibit notable biological activities, including anti-inflammatory and antimicrobial properties.

Anti-inflammatory Activity

A study conducted on derivatives of vanillin, including 4-formyl-2-methoxyphenyl 4-chlorobenzoate, demonstrated significant anti-inflammatory effects. Molecular docking studies revealed that these compounds could effectively bind to the cyclooxygenase-2 (COX-2) receptor, suggesting their potential as anti-inflammatory agents . The binding energy of 4-formyl-2-methoxyphenyl 4-chlorobenzoate was found to be lower than that of vanillin itself, indicating improved efficacy .

Antithrombotic Potential

Further research highlighted the potential of 4-formyl-2-methoxyphenyl benzoate as an antithrombotic agent. Molecular docking studies showed it had low binding energy with COX-1, suggesting it could inhibit thromboxane production and reduce clot formation . This positions the compound as a candidate for further investigation in cardiovascular therapies.

Material Science Applications

In addition to its biological applications, 4-formyl-2-methoxyphenyl 2-bromobenzoate has been explored for its role in material science. It has been utilized in the development of bio-based flame retardant materials and as a precursor for creating specialty chemicals.

Polymer Chemistry

The compound has been incorporated into polymer matrices to enhance properties such as flame resistance and mechanical strength. Modifications using this compound have resulted in polymers that are not only more durable but also safer for various applications.

Case Studies and Research Findings

| Study | Findings | Applications |

|---|---|---|

| Study on COX-2 Inhibition | Binding energy of -8.18 kcal/mol indicates strong interaction | Potential anti-inflammatory drug development |

| Antithrombotic Research | Low binding energy with COX-1 (-7.70 kcal/mol) suggests effectiveness | Development of oral antithrombotic treatments |

| Polymer Modification Study | Enhanced flame resistance and mechanical properties observed | Use in safety-critical applications |

Mecanismo De Acción

El mecanismo de acción del 2-bromobenzoato de 4-formil-2-metoxifenilo implica su interacción con dianas moleculares y vías específicas. El grupo formilo puede formar enlaces covalentes con sitios nucleofílicos en proteínas y enzimas, lo que lleva a la inhibición o modulación de su actividad. El átomo de bromo puede participar en interacciones de unión halógena, que pueden influir en la afinidad de unión y la selectividad del compuesto por sus dianas. Además, el grupo metoxi puede mejorar la solubilidad y la biodisponibilidad del compuesto .

Comparación Con Compuestos Similares

Key Findings :

- The non-brominated parent compound exhibits the strongest COX-1 inhibition (ΔG = -7.70 Å, Ki = 2.10 µM), surpassing aspirin by ~150-fold in potency .

- 4-Bromo substitution reduces binding affinity (ΔG = -6.70 Å) compared to the parent compound, likely due to steric hindrance or electronic effects. Its Ki (12.29 µM) is comparable to the 4-chloro analog .

- Fluorine substitution (smaller size, higher electronegativity) retains relatively high activity (ΔG = -7.40 Å), suggesting para-substituent size inversely correlates with potency .

Toxicity and Stability

All derivatives show non-hepatotoxic profiles and good intestinal absorption (>80% predicted), critical for oral antithrombotic applications . Hydrophobic interactions and hydrogen bonding (conventional and C–H types) contribute to ligand-receptor stability, with hydrophilic compounds demonstrating enhanced stability .

Actividad Biológica

4-Formyl-2-methoxyphenyl 2-bromobenzoate is an organic compound of increasing interest in biological research due to its potential therapeutic applications. This article reviews the biological activities associated with this compound, highlighting its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound features a formyl group and a methoxy group attached to a phenyl ring, with a bromobenzoate moiety. Its molecular formula is . The presence of these functional groups suggests potential reactivity with various biological targets, including enzymes and receptors.

The biological activity of 4-Formyl-2-methoxyphenyl 2-bromobenzoate is primarily attributed to its ability to form covalent bonds with nucleophilic residues in proteins. The formyl group can participate in nucleophilic addition reactions, while the methoxy and bromine substituents may influence the compound's binding affinity and specificity for its targets.

Antimicrobial Properties

Research indicates that derivatives of 4-Formyl-2-methoxyphenyl compounds exhibit antimicrobial activity. For instance, studies have shown that certain derivatives can inhibit the growth of various bacterial strains, demonstrating potential as antimicrobial agents.

Anti-inflammatory Activity

Molecular docking studies have suggested that modifications to the structure of vanillin derivatives, including 4-formyl-2-methoxyphenyl compounds, enhance their anti-inflammatory properties. For example, docking results indicated a lower binding energy for modified compounds at COX-2 receptors compared to vanillin itself, suggesting improved anti-inflammatory efficacy .

Anticancer Potential

The compound's structural features suggest potential anticancer properties. In vitro studies have demonstrated that related compounds can inhibit tumor cell proliferation across different cancer lines. The specific mechanisms involve interference with key signaling pathways associated with cell growth and survival .

Case Studies

Synthesis and Characterization

The synthesis of 4-Formyl-2-methoxyphenyl 2-bromobenzoate typically involves several chemical reactions, including oxidation and substitution processes. Characterization methods include FTIR and NMR spectroscopy to confirm the structure and purity of the synthesized compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.